

Application Notes and Protocols for Metabolite Identification Using Dimethyl Adipate-d4

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Compound of Interest

Compound Name: *Dimethyl adipate-d4*

Cat. No.: *B3044210*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **Dimethyl adipate-d4** as an internal standard in the quantitative analysis of metabolites, particularly dicarboxylic acids, in biological matrices. The methodologies described leverage the principles of stable isotope dilution mass spectrometry (SID-MS) to ensure high accuracy and precision in metabolite quantification, a critical aspect of metabolomics research in drug development and clinical diagnostics.

Introduction to Dimethyl Adipate-d4 in Metabolomics

Dimethyl adipate-d4 is the deuterated form of Dimethyl adipate, an ester of the dicarboxylic acid, adipic acid. In mass spectrometry-based metabolomics, stable isotope-labeled compounds like **Dimethyl adipate-d4** are ideal internal standards.^[1] They are chemically identical to their endogenous counterparts, meaning they co-elute during chromatography and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows for the correction of variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects, leading to highly reliable quantitative data.^[2]

The primary application of **Dimethyl adipate-d4** is in the quantitative analysis of adipic acid and other structurally related dicarboxylic acids in biological fluids such as urine and plasma. Elevated levels of dicarboxylic acids in urine, a condition known as dicarboxylic aciduria, can

be indicative of certain inborn errors of metabolism.[3] Accurate quantification of these metabolites is therefore crucial for the diagnosis and monitoring of such diseases.

Experimental Protocols

Two primary analytical platforms are commonly used for the analysis of dicarboxylic acids in metabolomics: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Analysis of Adipic Acid in Urine by GC-MS

This protocol describes the quantification of adipic acid in human urine using **Dimethyl adipate-d4** as an internal standard. Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert them into more volatile esters suitable for GC-MS analysis.[4]

Materials:

- Urine sample
- **Dimethyl adipate-d4** solution (Internal Standard, e.g., 1 mg/mL in methanol)
- Hydroxylamine hydrochloride solution
- Ethyl acetate
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Standard solutions of adipic acid for calibration curve

Protocol:

- Sample Preparation:
 - Thaw frozen urine samples and vortex to ensure homogeneity.

- To 1 mL of urine, add a known amount of the **Dimethyl adipate-d4** internal standard solution.
- For the quantification of keto-acids, perform oximation by adding hydroxylamine hydrochloride and incubating.[5]
- Acidify the sample with HCl.
- Extraction:
 - Extract the organic acids from the acidified urine using 3 mL of ethyl acetate.
 - Vortex the mixture vigorously for 2 minutes.
 - Centrifuge at 3000 rpm for 5 minutes to separate the layers.
 - Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
 - Repeat the extraction process twice more and combine the organic extracts.
- Derivatization:
 - Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen.
 - To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
 - Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
- GC-MS Analysis:
 - Inject 1 µL of the derivatized sample into the GC-MS system.
 - Chromatographic Separation:
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
 - Injector Temperature: 250°C.

- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
 - Monitor characteristic ions for the TMS derivatives of adipic acid and **Dimethyl adipate-d4**.

Data Analysis:

- Identify the peaks for adipic acid-TMS and **Dimethyl adipate-d4**-TMS based on their retention times and mass spectra.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by analyzing standard solutions of adipic acid with a constant amount of **Dimethyl adipate-d4**.
- Determine the concentration of adipic acid in the urine sample from the calibration curve.

Quantitative Analysis of Adipic Acid in Plasma by LC-MS/MS

This protocol provides a method for the quantification of adipic acid in plasma using **Dimethyl adipate-d4** as an internal standard. LC-MS/MS offers the advantage of simpler sample preparation as derivatization is often not required.

Materials:

- Plasma sample
- **Dimethyl adipate-d4** solution (Internal Standard, e.g., 1 mg/mL in methanol)
- Acetonitrile

- Formic acid
- Standard solutions of adipic acid for calibration curve

Protocol:

- Sample Preparation:
 - Thaw frozen plasma samples and vortex to ensure homogeneity.
 - To 100 μ L of plasma, add a known amount of the **Dimethyl adipate-d4** internal standard solution.
- Protein Precipitation:
 - Add 400 μ L of ice-cold acetonitrile to the plasma sample to precipitate proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Extraction:
 - Carefully transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- LC-MS/MS Analysis:
 - Inject 5 μ L of the reconstituted sample into the LC-MS/MS system.
 - Chromatographic Separation:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient: A suitable gradient to separate adipic acid from other plasma components.
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
 - Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for both adipic acid and **Dimethyl adipate-d4**.

Data Analysis:

- Integrate the peak areas for the selected MRM transitions of adipic acid and **Dimethyl adipate-d4**.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by analyzing standard solutions of adipic acid with a constant amount of **Dimethyl adipate-d4**.
- Determine the concentration of adipic acid in the plasma sample from the calibration curve.

Data Presentation

The following tables present representative quantitative data for the validation of a hypothetical GC-MS method for the analysis of adipic acid in urine, based on typical performance characteristics reported for similar assays.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 1: Calibration Curve for Adipic Acid

Concentration (µg/mL)	Peak Area Ratio (Adipic Acid / Dimethyl adipate-d4)
1	0.052
5	0.255
10	0.510
25	1.275
50	2.550
100	5.100
Linearity (r ²)	0.998

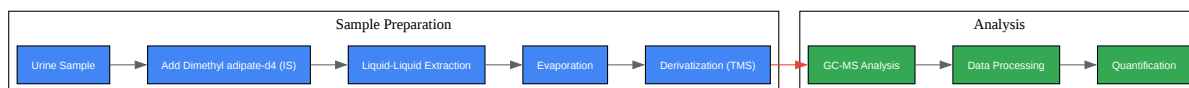
Table 2: Precision and Accuracy

QC Level	Concentration (µg/mL)	Intra-day Precision (%CV, n=6)	Inter-day Precision (%CV, n=6)	Accuracy (%)
Low	2.5	6.8	8.2	105.4
Medium	20	4.5	6.1	98.7
High	80	3.9	5.5	101.2

Table 3: Recovery

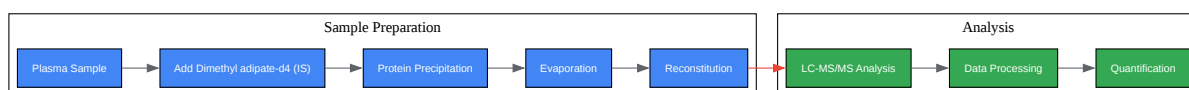
Analyte	Spiked Concentration (µg/mL)	Mean Measured Concentration (µg/mL)	Recovery (%)
Adipic Acid	50	48.9	97.8

Mandatory Visualizations



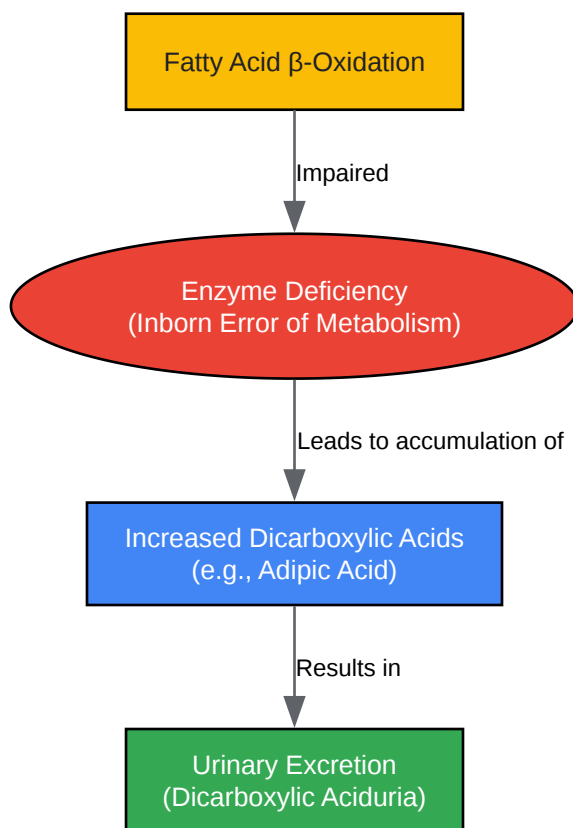
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Caption: GC-MS workflow for adipic acid analysis.



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Caption: LC-MS/MS workflow for adipic acid analysis.



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Caption: Pathway leading to dicarboxylic aciduria.

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